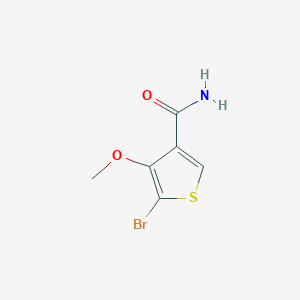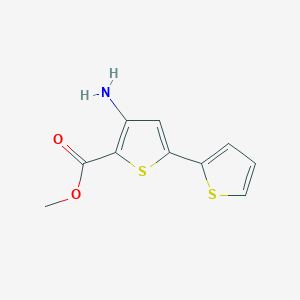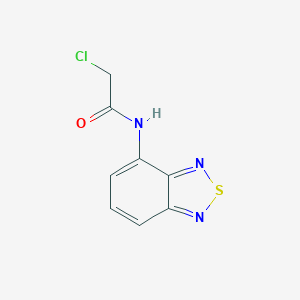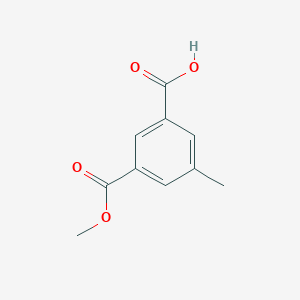
3-甲氧羰基-5-甲基苯甲酸
描述
3-Methoxycarbonyl-5-methylbenzoic acid is a chemical compound that belongs to the class of organic compounds known as benzoic acids. These compounds contain a benzoic acid moiety, which consists of a benzene ring attached to a carboxylic acid group. The methoxycarbonyl and methyl groups attached to the benzene ring in this compound contribute to its unique chemical and physical properties, making it an interesting subject for various scientific studies.
Synthesis Analysis
The synthesis of related compounds often involves electrophilic cyclization reactions and the strategic use of methoxycarbonyl groups during cyclizations. For example, a study by Iqbal et al. (1991) discusses the stereoselective synthesis of 2,5-disubstituted tetrahydrofurans from allyl-hydroxy esters mediated by metachloroperoxybenzoic acid, highlighting the role of methoxycarbonyl groups in such cyclizations (Iqbal, Pandey, & Chauhan, 1991).
Molecular Structure Analysis
Understanding the molecular structure of 3-Methoxycarbonyl-5-methylbenzoic acid involves analyzing the arrangements of the methoxycarbonyl and methyl groups attached to the benzene ring. Crystallography studies, such as those conducted by Kumarasinghe et al. (2009), provide insight into the regioisomeric formations and structural determinations of related compounds, offering a foundation for analyzing the molecular structure of 3-Methoxycarbonyl-5-methylbenzoic acid (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
The compound’s chemical reactivity can be inferred from studies on similar methoxybenzoic acids, which demonstrate their potential as inhibitors in biochemical reactions. Borchardt and Huber (1982) explored the inhibition of catechol O-methyltransferase by related compounds, indicating the chemical reactivity and potential applications of such methoxybenzoic acids in biochemical contexts (Borchardt & Huber, 1982).
Physical Properties Analysis
The physical properties of 3-Methoxycarbonyl-5-methylbenzoic acid, such as melting point, solubility, and crystalline structure, can be derived from general knowledge about benzoic acids and their derivatives. The presence of methoxycarbonyl and methyl groups influences these properties, affecting solubility in organic solvents and melting points.
Chemical Properties Analysis
Chemical properties, including acidity, reactivity with various chemical agents, and esterification potential, are pivotal for understanding how 3-Methoxycarbonyl-5-methylbenzoic acid behaves in chemical syntheses and applications. Studies on similar compounds, like those by Borchardt and Huber (1982), shed light on the reactivity and potential chemical interactions of methoxybenzoic acids (Borchardt & Huber, 1982).
科学研究应用
具有抗真菌活性的邻苯二甲酸酐衍生物:邻苯二甲酸酐衍生物,包括与3-甲氧羰基-5-甲基苯甲酸相关的衍生物,已显示出对植物病原体的显著抗真菌活性(Yang et al., 2011)。
假单胞菌产甲醇:研究表明,假单胞菌能代谢类似于3-甲氧羰基-5-甲基苯甲酸的化合物,从而产生甲醇(Donnelly & Dagley, 1980)。
四氢呋喃的合成:3-甲氧羰基-5-甲基苯甲酸衍生物已被用于立体选择性合成2,5-二取代四氢呋喃(Iqbal et al., 1991)。
溶剂转移研究:涉及类似甲氧基苯甲酸的研究已进行,以了解溶质在2-甲氧基乙醇等溶剂中的转移(Hart et al., 2015)。
邻苯二甲酸酐形成研究:对类似5-甲氧基-3-甲基苯甲酸的化合物的缩合研究已进行,揭示了邻苯二甲酸酐形成的见解(Charlesworth & Levene, 1963)。
酚类稳定剂研究:对酚类稳定剂的研究,包括甲氧基苯甲酸衍生物,已为它们作为单线态分子氧的产生者和猝灭剂的作用提供了见解(Soltermann et al., 1995)。
电有机合成:在类似3-甲氧羰基-5-甲基苯甲酸的化合物存在下,对邻苯二酚及其衍生物的电化学氧化进行的研究已被探索,用于合成新的衍生物(Golabi & Nematollahi, 1997)。
溶剂混合物中的解离:已研究了类似于3-甲氧羰基-5-甲基苯甲酸的化合物在水性二元混合物中的解离,提供了有关溶剂效应的见解(Maitra & Das, 1994)。
安全和危害
3-Methoxycarbonyl-5-methylbenzoic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
属性
IUPAC Name |
3-methoxycarbonyl-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-3-7(9(11)12)5-8(4-6)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSIZJKPKTXMII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428416 | |
| Record name | 3-methoxycarbonyl-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
167299-68-5 | |
| Record name | 3-methoxycarbonyl-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methoxycarbonyl)-5-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


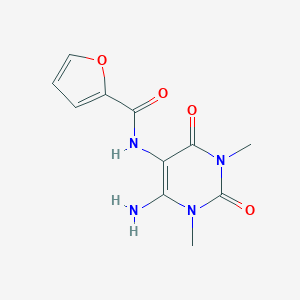
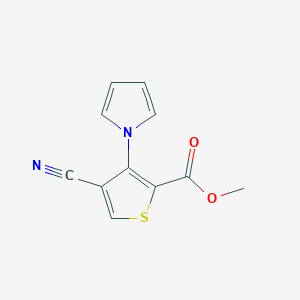
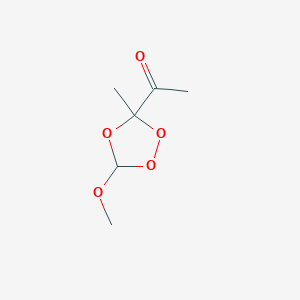

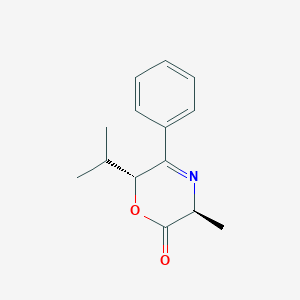
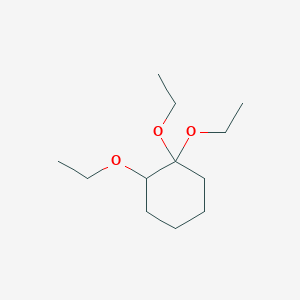

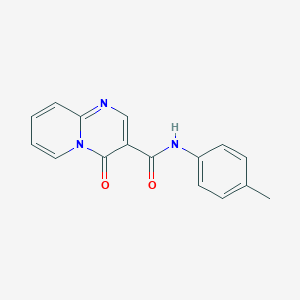
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B63174.png)
